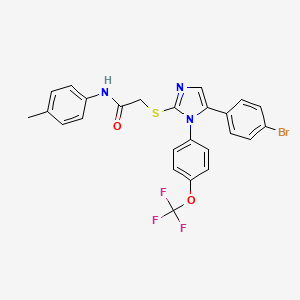
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H19BrF3N3O2S and its molecular weight is 562.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide represents a significant class of imidazole derivatives known for their diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H19BrF3N3O2S, with a molecular weight of 574.4 g/mol. The structure features a complex arrangement that includes bromophenyl and trifluoromethoxy groups, contributing to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazole derivatives. For instance, compounds similar to the one in focus have shown promising results against Clostridioides difficile, with IC50 values ranging from 0.10 to 0.24 μM, indicating effective inhibition of the FabK enzyme critical for bacterial survival . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and imidazole rings significantly influence antibacterial efficacy.
Anticancer Activity
The anticancer properties of imidazole derivatives have been extensively studied. In vitro assays using the NCI-60 cancer cell line panel demonstrated moderate to good activity against various cancer types. Compounds within this class exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 25.1 to 93.3 μM across different cell lines, indicating potential as anticancer agents .
Table 1: Anticancer Activity Data
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound A | EKVX | 25.1 | 77.5 | 93.3 |
| Compound B | RPMI-8226 | 21.5 | - | - |
| Compound C | OVCAR-4 | 28.7 | - | - |
Anti-inflammatory Activity
Imidazole derivatives have also been implicated in anti-inflammatory responses. Specific compounds have shown effectiveness in inhibiting calcium influx in response to platelet-activating factor (PAF), suggesting a mechanism for reducing inflammation . This action is crucial for developing therapies targeting inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study evaluated a series of imidazole derivatives against C. difficile. The compound with a p-bromophenyl substitution demonstrated enhanced inhibition compared to its analogs, with an IC50 of 0.53 μM . This result underscores the importance of structural modifications in enhancing antibacterial properties.
Case Study 2: Anticancer Potential
In another investigation, various imidazole derivatives were tested against breast cancer cell lines, yielding IC50 values that suggest significant cytotoxic effects. The compound's structural features were correlated with its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrF3N3O2S/c1-16-2-8-19(9-3-16)31-23(33)15-35-24-30-14-22(17-4-6-18(26)7-5-17)32(24)20-10-12-21(13-11-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJOEKHIPQGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














